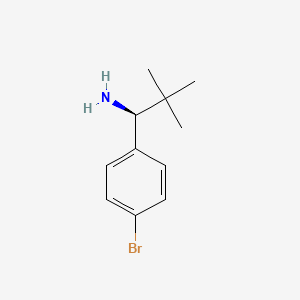
(S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a dimethylpropan-1-amine backbone. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method involves the Grignard reaction. The synthesis starts with the preparation of a Grignard reagent from 4-bromobenzyl chloride and magnesium in dry ether. This reagent is then reacted with 2,2-dimethylpropanal to form the desired amine after subsequent hydrolysis and purification steps.
-
Reductive Amination: : Another method involves the reductive amination of 4-bromoacetophenone with 2,2-dimethylpropan-1-amine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles under strong oxidizing conditions.
-
Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding phenylamine. Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
-
Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, nitriles
Reduction: Phenylamine derivatives
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines. It can act as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique properties contribute to the development of materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism by which (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved include signal transduction and metabolic processes, where the compound can act as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(4-chlorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(4-methylphenyl)-2,2-dimethylpropan-1-amine
Uniqueness
Compared to its analogs, (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
HVHDNWRPTXKTFJ-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



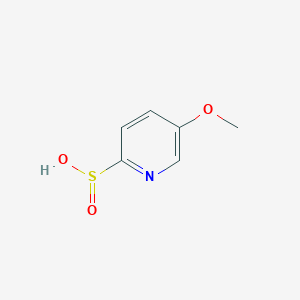
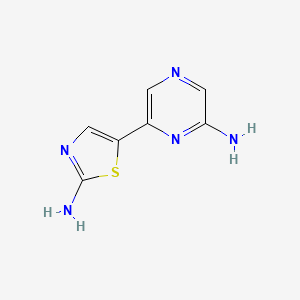
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
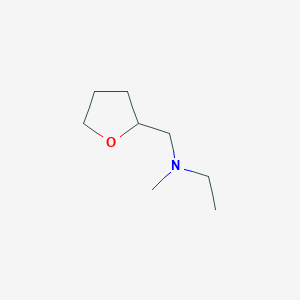
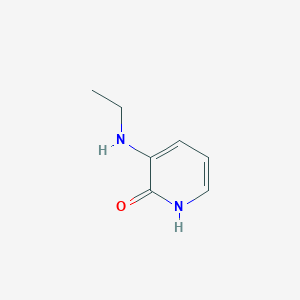
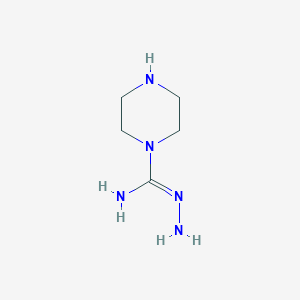

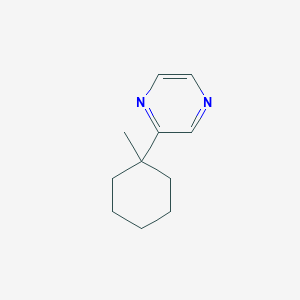
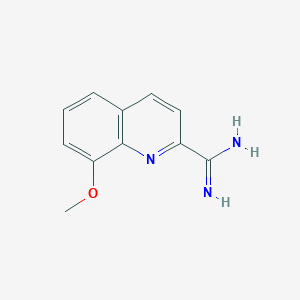
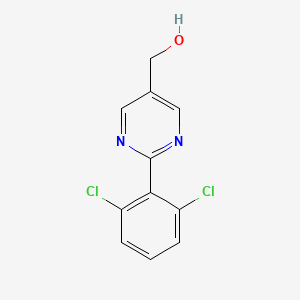
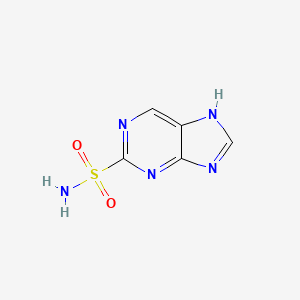
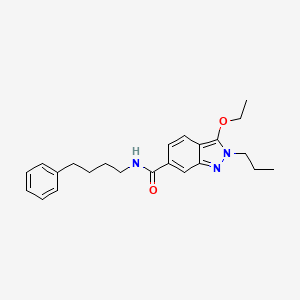
![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
